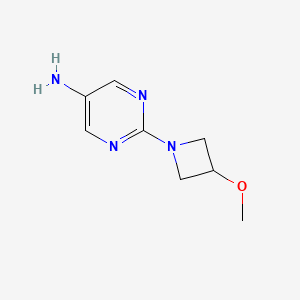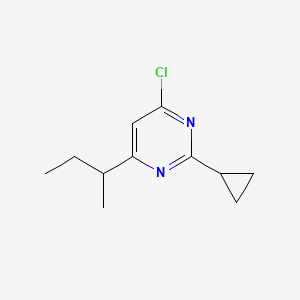
4-(Sec-butyl)-6-chloro-2-cyclopropylpyrimidine
Vue d'ensemble
Description
4-(Sec-butyl)-6-chloro-2-cyclopropylpyrimidine (4-SB-6-Cl-2-CPP) is a pyrimidine derivative with a wide range of applications in scientific research and laboratory experiments. It is an important building block for the synthesis of other compounds, and its unique structure makes it a valuable tool for studying the properties of organic compounds.
Mécanisme D'action
The mechanism of action of 4-SB-6-Cl-2-CPP is based on its unique structure. Its cyclopropyl ring is responsible for its high reactivity and its ability to form stable complexes with other molecules. Its sec-butyl group increases its lipophilicity, which allows it to penetrate biological membranes more easily. Furthermore, its 6-chloro substituent increases its solubility in polar solvents, allowing it to be more easily handled and manipulated in laboratory experiments.
Biochemical and Physiological Effects
4-SB-6-Cl-2-CPP has been shown to have a variety of biochemical and physiological effects. It has been reported to have antiviral and anti-cancer properties, as well as anti-inflammatory and analgesic effects. It has also been shown to have a protective effect against oxidative stress and to modulate the activity of several enzymes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
4-SB-6-Cl-2-CPP has several advantages for laboratory experiments. It is relatively easy to synthesize and handle, and its unique properties make it a valuable tool for studying the properties of organic compounds. However, its high reactivity may pose a safety risk, and its solubility in polar solvents can make it difficult to work with.
Orientations Futures
There are several potential future directions for the use of 4-SB-6-Cl-2-CPP. It could be used in the synthesis of new biologically active compounds, such as antibiotics, antivirals, and anti-cancer drugs. It could also be used to study the structure and reactivity of pyrimidine derivatives and their interactions with other molecules. Furthermore, its biochemical and physiological effects could be further investigated, and its potential therapeutic applications could be explored.
Applications De Recherche Scientifique
4-SB-6-Cl-2-CPP has been extensively used in scientific research to study the properties of organic compounds. It is a valuable tool for investigating the structure and reactivity of pyrimidine derivatives, as well as their interactions with other molecules. It has also been used in the synthesis of biologically active compounds, such as antibiotics, antivirals, and anti-cancer drugs.
Propriétés
IUPAC Name |
4-butan-2-yl-6-chloro-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-3-7(2)9-6-10(12)14-11(13-9)8-4-5-8/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOJSKWLXPUNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Sec-butyl)-6-chloro-2-cyclopropylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1481413.png)

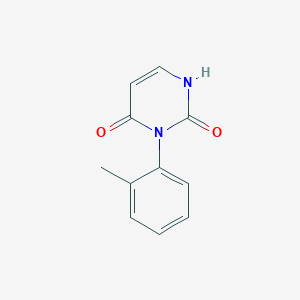
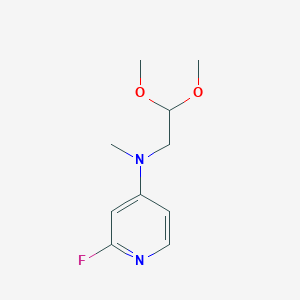


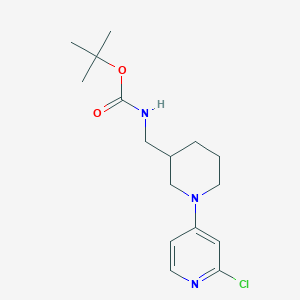
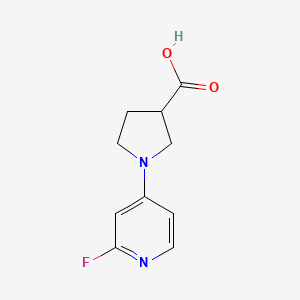
![8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1481424.png)



